2,4-Dinitrobenzenesulfonate

Physical Organic Chemistry Nucleophilic Substitution Leaving Group Ability

Achieve superior analytical performance with this 2,4-dinitrobenzenesulfonate. Its dual nitro substitution delivers unmatched electrophilic reactivity, enabling a 163-fold fluorescence enhancement in TBET cassettes and 35 ng/mL GST detection limits—a 40-fold turn-on that mono-nitro analogs cannot match[]. This validated, high-purity (≥98%) reagent is the definitive choice for advanced bioassay development, protein conjugation via SNAr (ρX=1.87)[], and fundamental mechanistic studies. Ensure your next project achieves publication-ready signal-to-noise ratios. Browse our verified stock, compare competitive prices, and order online with fast global shipping today.

Molecular Formula C6H3N2O7S-
Molecular Weight 247.16 g/mol
Cat. No. B1228243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfonate
Molecular FormulaC6H3N2O7S-
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]
InChIInChI=1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15)/p-1
InChIKeyOVOJUAKDTOOXRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzenesulfonate: A Dual-Nitro Electrophilic Warhead for SNAr-Driven Probe Design and Enzyme Detection


2,4-Dinitrobenzenesulfonate (DNBS), commonly utilized as its sodium salt (CAS 885-62-1), is an arenesulfonate oxoanion featuring two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring [1]. This substitution pattern confers an exceptionally electrophilic character at the sulfonyl sulfur and the aromatic C-1 position, enabling its broad utility as a reactive leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a fluorescence-quenching recognition unit in activity-based probes for enzymes such as glutathione S-transferase (GST) [2].

Why 2,4-Dinitrobenzenesulfonate Cannot Be Replaced by Mono-Nitro or Unsubstituted Sulfonates in Key SNAr Applications


The performance of 2,4-dinitrobenzenesulfonate is quantitatively distinct from its mono-nitro analogs (e.g., 4-nitrobenzenesulfonate) and unsubstituted benzenesulfonate due to the synergistic electron-withdrawal by the dual nitro groups [1]. This drastically accelerates SNAr reaction rates, as evidenced by Hammett ρ values and competitive S–O vs. C–O bond fission pathways [2]. Furthermore, the 2,4-dinitro substitution is critical for achieving efficient fluorescence quenching via photoinduced electron transfer (PeT), a property not reliably achieved with mono-nitro derivatives, leading to higher signal-to-noise ratios in bioassays [3].

Quantitative Differentiation of 2,4-Dinitrobenzenesulfonate from Comparator Electrophiles and Recognition Units


Superior Leaving Group Reactivity vs. 4-Nitrobenzenesulfonate: A 2-3 Fold Rate Acceleration in Azide SNAr

2,4-Dinitrophenyl X-substituted-benzenesulfonate (2,4-DNBS) exhibits significantly faster SNAr reactions with azide ion compared to its 4-nitro analog. The Hammett plot for S–O bond fission yields a ρX value of 1.87, confirming the strong electronic influence of the 2,4-dinitro substitution in accelerating the rate-determining step [1]. This directly contrasts with the mono-nitro system, which lacks the synergistic ortho-nitro effect and shows a different ρ value in analogous studies [1].

Physical Organic Chemistry Nucleophilic Substitution Leaving Group Ability

Mechanistic Switch in Aminolysis: Concerted Pathway in MeCN vs. Stepwise in H2O and Mono-Nitro Analogs

The reaction of 2,4-dinitrophenyl benzenesulfonate with secondary amines in acetonitrile (MeCN) proceeds via a concerted mechanism, as indicated by a linear Brønsted-type plot with βnuc = 0.58 [1]. This is a marked departure from the reaction in water, which follows a stepwise mechanism with a curved plot (β2 = 0.86, β1 = 0.38) [1]. This solvent-dependent mechanistic duality is a unique feature of the 2,4-dinitro system, not observed for less activated mono-nitro or unsubstituted sulfonates under identical conditions [1].

Reaction Mechanism Aminolysis Transition State Structure

Benchmarked Fluorescence Enhancement: 40-Fold Turn-On for GST Activity Detection

When conjugated as a recognition unit in the two-photon probe P-GST, the 2,4-dinitrobenzenesulfonate group enables a 40-fold fluorescence enhancement upon GST-catalyzed cleavage [1]. This quantitative signal amplification is a direct result of its function as an efficient fluorescence quencher. While comparable probes exist, this fold-enhancement is specifically documented for this structural motif and enables a detection limit of 35 ng/mL for GST [1].

Fluorescent Probe Enzyme Assay Two-Photon Imaging

High Energy Transfer Efficiency in TBET Probes: 93.5% Quenching Efficacy

In a naphthalene-BODIPY through-bond energy transfer (TBET) cassette, the 2,4-dinitrobenzene-sulfonate (DNBS) recognition unit achieves a high energy transfer efficiency of 93.5% [1]. This near-complete quenching of donor emission is essential for the low background signal that enables the probe's 163-fold thiophenol-triggered fluorescence enhancement and a 4.9 nM detection limit [1].

Through-Bond Energy Transfer Fluorescence Quenching Thiophenol Detection

Catalytic Efficiency in GST Fluorogenic Substrates: kcat/Km up to 10^7 M-1 s-1

Fluorogenic probes derived from 2,4-dinitrobenzenesulfonamide (DNs) demonstrate exceptional catalytic efficiency for GSTA1-1, with kcat/Km values reaching up to 10^7 M-1 s-1 [1]. This represents a rate enhancement of up to 10^9-fold over the uncatalyzed reaction [1]. These values, obtained from a series of coumarin-, cresyl violet-, and rhodamine-based probes, define the upper limit of sensitivity achievable with this recognition motif [1].

Glutathione Transferase Fluorogenic Substrate Enzyme Kinetics

Hydroxide Ion Reactivity: 103-fold Higher than Azide, Defining a Tight Transition State

In alkaline hydrolysis, 2,4-dinitrophenyl X-substituted benzenesulfonates react with hydroxide ion (OH-) at a rate 103-fold greater than with azide ion (N3-), despite hydroxide being only 11 pKa units more basic [1]. The Yukawa-Tsuno plot yields an excellent linear correlation with ρX = 2.09 and r = 0.41, confirming a tight, concerted transition state for these reactions [1].

Alkaline Hydrolysis Nucleophile Comparison Transition State Analysis

Optimized Use Cases for 2,4-Dinitrobenzenesulfonate in Advanced Chemical Biology and Organic Synthesis


High-Sensitivity GST Activity Assays and Drug-Induced Liver Injury (DILI) Diagnostics

Leveraging the 40-fold fluorescence turn-on and 35 ng/mL detection limit demonstrated by the 2,4-dinitrobenzenesulfonate-based probe P-GST [1], this compound is ideal for constructing assays to monitor GST activity in liver cytosol. This application is directly supported by evidence of its high quenching efficiency and validated in complex biological samples, making it suitable for diagnostic kit development.

Synthesis of Functionalized Bioorthogonal Probes and smSNAREs for Protein Immobilization

The established role of 2,4-dinitrophenyl sulfonates as electronic mimics of the canonical GST substrate CDNB [1] positions this compound as a key building block for synthesizing bioorthogonal linkers. Its high and predictable reactivity in SNAr, quantified by Hammett ρX values of 1.87 [2], ensures efficient conjugation to proteins bearing GST-fusion tags, a critical step in self-catalyzed immobilization strategies.

Design of Low-Background, Two-Photon Fluorescent Probes for Thiol and ROS Imaging

With a documented 93.5% energy transfer efficiency in TBET cassettes and enabling a 163-fold fluorescence enhancement for thiophenol detection at 4.9 nM [1], 2,4-dinitrobenzenesulfonate is the recognition unit of choice for developing next-generation imaging agents. This application is directly validated by successful two-photon imaging in live cells and tissues at depths of 90-220 μm [1].

Mechanistic Studies of SNAr Reactions and Solvent-Dependent Pathway Switches

The unique ability of 2,4-dinitrophenyl benzenesulfonate to undergo a solvent-dependent mechanistic switch from a stepwise (in H2O) to a concerted (in MeCN) pathway, as evidenced by changes in Brønsted βnuc values (from a curved plot to βnuc = 0.58) [1], makes it an invaluable model substrate for fundamental studies in physical organic chemistry. This property allows researchers to probe transition-state structures and medium effects with a sensitivity not afforded by less activated sulfonates.

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